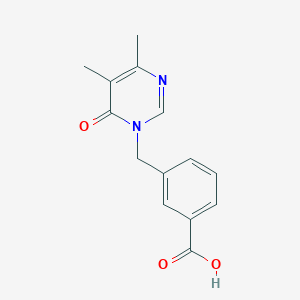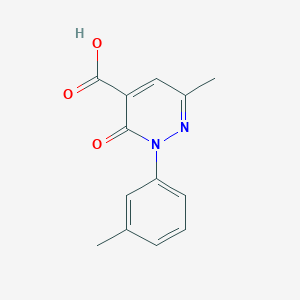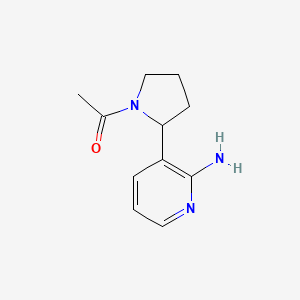![molecular formula C13H11N5O2 B11799059 3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)
3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and a methoxypyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form an intermediate, which is then cyclized to yield the desired pyrido[2,3-d]pyrimidine core. The methoxypyridine moiety can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently .
化学反応の分析
Types of Reactions
3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling processes .
類似化合物との比較
Similar Compounds
4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: Known for its adenosine kinase inhibitory properties.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: Exhibits high anti-tumor activity.
Uniqueness
3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the methoxypyridine moiety, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .
特性
分子式 |
C13H11N5O2 |
|---|---|
分子量 |
269.26 g/mol |
IUPAC名 |
3-amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N5O2/c1-20-9-5-8(6-15-7-9)12-17-11-10(3-2-4-16-11)13(19)18(12)14/h2-7H,14H2,1H3 |
InChIキー |
WQDPBKHBZXPGCC-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride](/img/structure/B11798991.png)








![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)


